molecular formula C14H10N2O2 B1616665 2,7-Diaminoanthraquinone CAS No. 605-44-7

2,7-Diaminoanthraquinone

Cat. No.: B1616665
CAS No.: 605-44-7
M. Wt: 238.24 g/mol
InChI Key: KJNHYKBXQOSFJR-UHFFFAOYSA-N
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Description

2,7-Diaminoanthraquinone is an organic compound that belongs to the anthraquinone family. Anthraquinones are known for their vibrant colors and are often used as dyes. This compound, in particular, has two amino groups attached to the anthraquinone structure, which significantly influences its chemical properties and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,7-diaminoanthraquinone typically involves the nitration of anthraquinone followed by reduction. The nitration process introduces nitro groups at the 2 and 7 positions of the anthraquinone molecule. This is followed by a reduction step, where the nitro groups are converted to amino groups, resulting in this compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity. The use of catalysts and optimized reaction temperatures are common practices to enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,7-Diaminoanthraquinone undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various substituted anthraquinone derivatives, which can have different functional groups replacing the amino groups .

Scientific Research Applications

2,7-Diaminoanthraquinone has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2,7-diaminoanthraquinone involves its interaction with molecular targets such as enzymes and DNA. The compound can intercalate into DNA, disrupting its function and leading to cell death. This property is particularly useful in the development of anticancer drugs. Additionally, the amino groups can form hydrogen bonds with various biological molecules, enhancing its binding affinity and specificity .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,7-Diaminoanthraquinone is unique due to the specific positioning of its amino groups, which influences its chemical reactivity and biological activity. This positioning allows for unique interactions with biological targets, making it a valuable compound in research and industrial applications .

Properties

IUPAC Name

2,7-diaminoanthracene-9,10-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10N2O2/c15-7-1-3-9-11(5-7)14(18)12-6-8(16)2-4-10(12)13(9)17/h1-6H,15-16H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KJNHYKBXQOSFJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C1N)C(=O)C3=C(C2=O)C=CC(=C3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20209235
Record name 9,10-Anthracenedione, 2,7-diamino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

238.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

605-44-7
Record name 2,7-Diamino-9,10-anthracenedione
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=605-44-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Anthraquinone, 2,7-diamino-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000605447
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 9,10-Anthracenedione, 2,7-diamino- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20209235
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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